3-bromo-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide
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Overview
Description
3-bromo-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a benzodioxin ring, and a phenylcarbonyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,3-dihydro-1,4-benzodioxin with a brominating agent, followed by the coupling of the resulting intermediate with a phenylcarbonyl derivative under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
3-bromo-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, metabolic processes, and gene expression .
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Shares the bromine atom and amide group but differs in the aromatic ring structure.
2-bromo-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide: Similar benzodioxin ring but different substituents on the amide group.
Uniqueness
3-bromo-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for targeted research applications and the development of specialized compounds.
Properties
Molecular Formula |
C18H16BrNO4 |
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Molecular Weight |
390.2 g/mol |
IUPAC Name |
N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-bromopropanamide |
InChI |
InChI=1S/C18H16BrNO4/c19-7-6-17(21)20-14-11-16-15(23-8-9-24-16)10-13(14)18(22)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H,20,21) |
InChI Key |
CYVHMBDAUVRHML-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)NC(=O)CCBr)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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